molecular formula C10H10O2 B12368535 2-Methoxycinnamaldehyde-d3

2-Methoxycinnamaldehyde-d3

Cat. No.: B12368535
M. Wt: 165.20 g/mol
InChI Key: KKVZAVRSVHUSPL-UUNBUOPYSA-N
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Description

(E)-3-(2-(Methoxy-d3)phenyl)acrylaldehyde is a deuterated compound, which means that it contains deuterium, a stable isotope of hydrogen

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(2-(Methoxy-d3)phenyl)acrylaldehyde typically involves the use of deuterated reagents to introduce the deuterium atoms into the molecule. One common method is the reaction of (2-(Methoxy-d3)phenyl)boronic acid with an appropriate aldehyde under Suzuki coupling conditions. This reaction is usually carried out in the presence of a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like tetrahydrofuran.

Industrial Production Methods

Industrial production of (E)-3-(2-(Methoxy-d3)phenyl)acrylaldehyde may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

(E)-3-(2-(Methoxy-d3)phenyl)acrylaldehyde can undergo various types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium hydride in dimethylformamide.

Major Products Formed

    Oxidation: (E)-3-(2-(Methoxy-d3)phenyl)acrylic acid.

    Reduction: (E)-3-(2-(Methoxy-d3)phenyl)propanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(E)-3-(2-(Methoxy-d3)phenyl)acrylaldehyde has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (E)-3-(2-(Methoxy-d3)phenyl)acrylaldehyde depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The presence of deuterium can influence the rate of metabolic reactions, providing insights into reaction mechanisms and pathways.

Comparison with Similar Compounds

Similar Compounds

  • (E)-3-(2-Methoxyphenyl)acrylaldehyde
  • (E)-3-(2-(Methoxy-d3)phenyl)acrylic acid
  • (E)-3-(2-(Methoxy-d3)phenyl)propanol

Uniqueness

(E)-3-(2-(Methoxy-d3)phenyl)acrylaldehyde is unique due to the presence of deuterium, which can alter its physical and chemical properties compared to non-deuterated analogs. This makes it valuable for studies involving isotopic labeling and kinetic isotope effects.

Properties

Molecular Formula

C10H10O2

Molecular Weight

165.20 g/mol

IUPAC Name

(E)-3-[2-(trideuteriomethoxy)phenyl]prop-2-enal

InChI

InChI=1S/C10H10O2/c1-12-10-7-3-2-5-9(10)6-4-8-11/h2-8H,1H3/b6-4+/i1D3

InChI Key

KKVZAVRSVHUSPL-UUNBUOPYSA-N

Isomeric SMILES

[2H]C([2H])([2H])OC1=CC=CC=C1/C=C/C=O

Canonical SMILES

COC1=CC=CC=C1C=CC=O

Origin of Product

United States

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